molecular formula C31H21F6O4P B12939364 12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B12939364
M. Wt: 602.5 g/mol
InChI Key: CTPCYTBPPVZQDX-UHFFFAOYSA-N
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Description

12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves multiple steps. One common method includes the reaction of 7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] with boron tribromide (BBR3) in dichloromethane (DCM) at -78°C, followed by gradual warming to room temperature . The reaction mixture is then quenched with water, washed with sodium bicarbonate (NaHCO3) and brine, dried over sodium sulfate (Na2SO4), and concentrated under vacuum .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or thiols under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution can introduce new functional groups .

Scientific Research Applications

12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:

    Chemistry: Used as a catalyst or reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its pharmacological properties, particularly in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with proteins and other biomolecules, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C31H21F6O4P

Molecular Weight

602.5 g/mol

IUPAC Name

12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C31H21F6O4P/c32-30(33,34)21-7-1-17(2-8-21)23-11-5-19-13-15-29-16-14-20-6-12-24(18-3-9-22(10-4-18)31(35,36)37)28(26(20)29)41-42(38,39)40-27(23)25(19)29/h1-12H,13-16H2,(H,38,39)

InChI Key

CTPCYTBPPVZQDX-UHFFFAOYSA-N

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)OP(=O)(OC6=C(C=CC1=C36)C7=CC=C(C=C7)C(F)(F)F)O

Origin of Product

United States

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